molecular formula C9H4Cl2FNO B566626 3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE CAS No. 103318-73-6

3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE

Cat. No.: B566626
CAS No.: 103318-73-6
M. Wt: 232.03 g/mol
InChI Key: XQDCPMPMYPHRBJ-UHFFFAOYSA-N
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Description

Overview of Isoxazole (B147169) Scaffolds in Modern Medicinal Chemistry and Agrochemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in the design of bioactive molecules. daneshyari.comresearchgate.net Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and pi-pi stacking, make it a valuable component in developing new therapeutic agents and agrochemicals. daneshyari.comresearchgate.net The inclusion of the isoxazole moiety can enhance a compound's physical and chemical properties, potentially leading to improved efficacy, better pharmacokinetic profiles, and reduced toxicity. daneshyari.combohrium.com

In medicinal chemistry, isoxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govrsc.orgnih.gov This has led to the development of several commercially successful drugs containing the isoxazole core. daneshyari.comresearchgate.net

Table 1: Examples of Marketed Drugs Containing an Isoxazole Moiety

Drug NameTherapeutic Class
SulfisoxazoleAntibiotic
RisperidoneAntipsychotic
LeflunomideAntirheumatic
ValdecoxibAnti-inflammatory (COX-2 inhibitor)
CycloserineAntitubercular

This table is for illustrative purposes and does not represent an exhaustive list.

In the agrochemical sector, isoxazole-containing compounds have been developed as herbicides, fungicides, and insecticides. scilit.comacs.orgdntb.gov.ua The isoxazole ring serves as a key structural element in a variety of pesticides, contributing to their biological efficacy against various pests and plant diseases. acs.orgdntb.gov.ua The versatility of the isoxazole scaffold allows for extensive structural modifications, enabling the fine-tuning of biological activity and selectivity. researchgate.net

Historical Context and Evolution of Isoxazole Chemistry

The history of isoxazole chemistry dates back to the late 19th century. In 1888, the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) was first recognized by Ludwig Claisen. ijpcbs.com The first synthesis of the parent isoxazole ring was achieved by Dunstan and Dymond. ijpcbs.com A significant advancement in isoxazole synthesis came from the work of Quilico between 1930 and 1946, who extensively studied the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

Early synthetic methods have evolved considerably over the decades. One of the most fundamental and widely used methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govwikipedia.org Another classical approach involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.org

Modern synthetic chemistry has introduced more sophisticated and efficient methods for isoxazole synthesis. These include transition metal-catalyzed cycloadditions and green chemistry approaches that offer higher yields, greater regioselectivity, and more environmentally friendly reaction conditions. rsc.orgresearchgate.net The continuous development of novel synthetic strategies allows for the creation of a diverse array of isoxazole derivatives for biological screening. rsc.orgnih.gov

Rationale for Investigating Halogenated Phenyl-Isoxazole Derivatives

The incorporation of halogen atoms, particularly fluorine and chlorine, into phenyl rings attached to a heterocyclic core is a common strategy in medicinal and agrochemical research. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Structure-activity relationship (SAR) studies have frequently shown that the presence and position of halogen atoms on a phenyl ring can dramatically affect the biological activity of isoxazole derivatives. nih.govmdpi.com For instance, the introduction of halogen atoms can enhance the antimicrobial or anticancer potency of a compound. nih.govrsc.org In some cases, fluorinated derivatives have exhibited higher activity compared to their chlorinated or brominated counterparts. mdpi.com The 2,4-dichloro-5-fluoro substitution pattern on the phenyl ring of the title compound is a specific example of polyhalogenation, a technique often employed to modulate electronic properties and steric hindrance to optimize biological activity.

Current Research Landscape Pertaining to 3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE and Closely Related Structures

The specific compound, this compound, and its derivatives are subjects of ongoing research, particularly in the exploration of their antimicrobial properties. A study by Prakash and Rao detailed the synthesis of 3-(2',4'-dichloro-5'-fluoro)phenyl 5-aryl isoxazoles. researchgate.net In their work, these compounds were synthesized from appropriately substituted chalcone (B49325) dibromides and subsequently treated with hydroxylamine hydrochloride. researchgate.net

The resulting 3-(2,4-dichloro-5-fluorophenyl)-5-aryl isoxazoles were evaluated for their antimicrobial activities against various strains of bacteria and fungi, with all the tested products demonstrating moderate activity. researchgate.net This research highlights the potential of the this compound scaffold as a basis for the development of new antimicrobial agents. The synthesis and biological evaluation of closely related halogenated phenyl-isoxazoles continue to be an active area of investigation, aiming to identify compounds with enhanced potency and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103318-73-6

Molecular Formula

C9H4Cl2FNO

Molecular Weight

232.03 g/mol

IUPAC Name

3-(2,4-dichloro-5-fluorophenyl)-1,2-oxazole

InChI

InChI=1S/C9H4Cl2FNO/c10-6-4-7(11)8(12)3-5(6)9-1-2-14-13-9/h1-4H

InChI Key

XQDCPMPMYPHRBJ-UHFFFAOYSA-N

SMILES

C1=CON=C1C2=CC(=C(C=C2Cl)Cl)F

Canonical SMILES

C1=CON=C1C2=CC(=C(C=C2Cl)Cl)F

Synonyms

3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2,4 Dichloro 5 Fluorophenyl Isoxazole and Analogues

Strategies for Constructing the Isoxazole (B147169) Ring System

The construction of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a focal point in medicinal and materials chemistry. nih.govnih.gov The methodologies for its synthesis are diverse, offering pathways to a wide array of substituted derivatives. These strategies primarily include cycloaddition reactions, multicomponent reactions, and the cyclization of linear precursors.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, stands as one of the most powerful and versatile methods for synthesizing five-membered heterocycles. wikipedia.org This reaction involves a 1,3-dipole, such as a nitrile oxide, reacting with a dipolarophile, typically an alkene or alkyne, to form the isoxazoline (B3343090) or isoxazole ring, respectively. wikipedia.orgchem-station.com Nitrile oxides are highly reactive intermediates that are usually generated in situ from precursors like aldoximes or hydroximoyl chlorides to prevent self-dimerization into furoxans. chem-station.comtandfonline.com

The reaction between a nitrile oxide and an alkyne is a direct and widely used route to the aromatic isoxazole ring. youtube.com This cycloaddition typically yields 3,5-disubstituted isoxazoles when terminal alkynes are used. rsc.org However, the reaction can suffer from a lack of regioselectivity, especially with internal alkynes, often producing a mixture of isomers. nih.govbeilstein-journals.org

To address this, significant research has focused on catalyst systems. Copper catalysts, for instance, can promote the reaction at room temperature and enhance both the regioselectivity and the yields, particularly for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes. nih.govbeilstein-journals.org Solvent-free approaches, such as using ball-milling conditions with a Cu/Al2O3 catalyst, have also been developed to create a more environmentally friendly and scalable process for 3,5-isoxazole synthesis from terminal alkynes and hydroxyimidoyl chlorides. nih.gov Hypervalent iodine reagents have also been employed to induce the rapid formation of nitrile oxides from oximes, leading to clean cycloaddition with terminal alkynes and yielding 3,5-disubstituted isoxazoles with high regioselectivity. rsc.org

To synthesize a target molecule like 3-(2,4-dichloro-5-fluorophenyl)isoxazole , this method would involve the in situ generation of 2,4-dichloro-5-fluorobenzonitrile (B139205) oxide from its corresponding aldoxime or hydroximoyl chloride, followed by its reaction with acetylene (B1199291) or a synthetic equivalent.

Table 1: Examples of Nitrile Oxide-Alkyne Cycloaddition Conditions

Nitrile Oxide PrecursorAlkyneCatalyst/ConditionsProduct TypeReference
Hydroxyimidoyl ChloridesTerminal AlkynesCu/Al2O3, Ball-milling3,5-Disubstituted Isoxazoles nih.gov
AldoximesTerminal AlkynesHypervalent Iodine3,5-Disubstituted Isoxazoles rsc.org
(E,Z)-2-chloro-2-(hydroxyimino)acetatePhenylacetyleneCatalyst-free, Ball-milling3,5-Disubstituted Isoxazoles nih.gov
Hydroximoyl ChloridesTerminal YnamidesCu(I)-free5-Amino-isoxazoles organic-chemistry.orgacs.org

More recently, ynamides (alkynes bearing a nitrogen substituent) have emerged as effective dipolarophiles. The cycloaddition of nitrile oxides with terminal ynamides proceeds efficiently without the need for a copper catalyst, offering a regioselective route to 5-amino-isoxazole derivatives. organic-chemistry.orgacs.org This method expands the synthetic toolbox for accessing isoxazoles with diverse functionalities. acs.org

A powerful strategy for constructing highly substituted isoxazoles involves the reaction of nitrile oxides with 1,3-dicarbonyl compounds, including 1,3-diketones, β-ketoesters, and β-ketoamides. nih.govbeilstein-journals.orgchemrxiv.org This method is particularly useful for synthesizing 3,4,5-trisubstituted isoxazoles. nih.govbeilstein-journals.org The reaction proceeds via the enolate of the dicarbonyl compound, which acts as the dipolarophile. chemrxiv.org

The reaction is typically mediated by a base to generate the enolate, and the choice of solvent and base can control the reaction's selectivity. chemrxiv.org For instance, using a base like diisopropylethylamine (DIPEA) in a polar solvent mixture such as 95% water and 5% methanol (B129727) can drive the reaction to completion within a few hours at room temperature, providing an environmentally friendly route to these heterocycles. beilstein-journals.org This approach avoids competing side reactions and provides access to acyl-, ester-, or amide-substituted isoxazoles. beilstein-journals.orgchemrxiv.org The reaction between nitrile oxides and heterocyclic 1,3-dicarbonyl compounds, such as 2,4-dioxopiperidines, has also been reported, yielding novel fused isoxazole systems. acs.org

Table 2: Synthesis of Trisubstituted Isoxazoles via Nitrile Oxide-Dicarbonyl Cycloaddition

Nitrile Oxide PrecursorDicarbonyl CompoundBase/SolventProductReference
Phenyl Hydroximoyl ChloridePhenyl 1,3-diketonesDIPEA / H₂O-MeOH3-Phenyl-4-benzoyl-5-phenylisoxazole nih.govbeilstein-journals.org
Phenyl Hydroximoyl ChloridePhenyl β-ketoestersDIPEA / H₂O-MeOHEthyl 5-phenyl-3-phenylisoxazole-4-carboxylate chemrxiv.org
Phenyl Hydroximoyl ChloridePhenyl β-ketoamidesDIPEA / H₂O-MeOHN,5-Diphenyl-3-phenylisoxazole-4-carboxamide chemrxiv.org
Various Hydroximoyl Chlorides2,4-DioxopiperidinesEt₃N / DichloromethaneIsoxazolodihydropyridinones acs.org

Multicomponent Reaction Approaches to Isoxazole Derivatives

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates essentially all the atoms of the reactants. acs.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. scielo.br

Several MCR strategies have been developed for the synthesis of isoxazoles. A common example involves the reaction of an aldehyde, hydroxylamine (B1172632) hydrochloride, and an active methylene (B1212753) compound like malononitrile. nih.gov This process has been successfully carried out using green catalytic media, such as a deep eutectic solvent composed of K2CO3 and glycerol, to afford novel 5-amino-isoxazole-4-carbonitriles in good yields and short reaction times. nih.gov Another MCR approach has been used to synthesize isoxazol-5(4H)-ones using an acidic ionic liquid as a catalyst. scielo.br These methods highlight the power of MCRs to construct complex heterocyclic scaffolds from simple, readily available starting materials in a single step. scielo.brnih.gov

Cyclization Reactions Utilizing Chalcone (B49325) Intermediates and Hydroxylamine

A classic and robust method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcone intermediates. Chalcones (1,3-diaryl-2-propen-1-ones) are typically prepared via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. derpharmachemica.comnih.gov

The resulting α,β-unsaturated ketone system of the chalcone is a versatile precursor for heterocyclization. Reaction of the chalcone with hydroxylamine hydrochloride in an alkaline medium, such as potassium hydroxide (B78521) in ethanol, leads to the formation of the isoxazole ring through an intermolecular cycloaddition reaction. derpharmachemica.comnih.gov This reaction proceeds through the initial formation of an oxime, followed by cyclization and dehydration to yield the aromatic isoxazole.

This methodology is directly applicable to the synthesis of the target compound. Specifically, 3-(2,4-dichloro-5-fluorophenyl)-5-aryl isoxazoles have been synthesized by reacting the corresponding chalcone with hydroxylamine hydrochloride. researchgate.net The required chalcone precursor, 1-(2,4-dichloro-5-fluorophenyl)-3-aryl-2-propen-1-one, would be synthesized from 2',4'-dichloro-5'-fluoroacetophenone (B1331288) and an appropriate aryl aldehyde. An alternative, related approach involves the treatment of a chalcone dibromide with hydroxylamine hydrochloride to achieve the same isoxazole product. researchgate.net

Table 3: Synthesis of Isoxazoles from Chalcone Intermediates

Chalcone PrecursorReagentConditionsProductReference
1-(Aryl)-3-(Aryl)-2-propen-1-oneHydroxylamine HClKOH / Ethanol, Reflux3,5-Diaryl Isoxazole derpharmachemica.comnih.gov
1-(Quinazolinone-phenyl)-3-phenyl-2-propen-1-oneHydroxylamine HClPyridine, Boiling3-(Quinazolinone-phenyl)-5-phenylisoxazole nih.govacs.org
1-(2,4-dichloro-5-fluorophenyl)-3-aryl-prop-2-en-1-one dibromideHydroxylamine HClNot specified3-(2,4-dichloro-5-fluorophenyl)-5-aryl isoxazole researchgate.net

Regioselective Functionalization and Derivatization of the Isoxazole Core

The functionalization of the isoxazole ring is crucial for modifying the properties of the final compound. Regioselectivity—the control of where new functional groups are introduced on the isoxazole core—is a key challenge. The classic Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often yields mixtures of regioisomers. However, modern methodologies have achieved significant control over this process.

Researchers have developed four distinct methodologies for the regioselective synthesis of polyfunctionalized isoxazoles by reacting β-enamino diketones with hydroxylamine. nih.gov The regiochemical outcome can be precisely controlled by manipulating the reaction solvent, the use of pyridine, the application of a Lewis acid like Boron trifluoride (BF₃) as a carbonyl activator, and modifications to the structure of the β-enamino diketone precursor. nih.gov These methods provide access to 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles with good yields under mild conditions. nih.gov

Another powerful strategy for regioselective synthesis is the 1,3-dipolar cycloaddition between alkynes and nitrile oxides. nih.gov While this method can be highly effective, controlling regioselectivity, especially for producing 3,4,5-trisubstituted isoxazoles from internal alkynes, can be challenging. nih.gov The use of vinylphosphonates bearing a leaving group in either the α or β position has been shown to control the regioselectivity of cycloaddition reactions, yielding 3,5- and 3,4-disubstituted isoxazoles, respectively. rsc.org

Derivatization of the stable isoxazole ring allows for the introduction of further chemical diversity. core.ac.uk The inherent stability of the isoxazole core makes it a suitable substrate for adding functional groups to its substituents. core.ac.uk For instance, the conjugation of molecules to the isoxazole core, such as through Michael addition reactions, is a recognized strategy to generate new derivatives with potentially enhanced biological activities. core.ac.uk

Synthetic Routes to the 2,4-DICHLORO-5-FLUOROPHENYL Moiety and its Coupling to Isoxazoles

The synthesis of the target compound, this compound, necessitates the preparation of the 2,4-dichloro-5-fluorophenyl precursor and its subsequent coupling to form the isoxazole ring. The common starting material for the phenyl moiety is 1,3-dichloro-4-fluorobenzene. nist.govuni.lustrem.comthermofisher.com

A key synthetic pathway involves creating a chalcone intermediate. This is achieved by reacting an appropriately substituted acetophenone (e.g., 2',4'-dichloro-5'-fluoro-acetophenone) with an aromatic aldehyde. The resulting chalcone is then brominated to form a chalcone dibromide. This dibromide intermediate is subsequently treated with hydroxylamine hydrochloride, which leads to cyclization and the formation of the 3-(2,4-dichloro-5-fluorophenyl)-5-aryl-isoxazole.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing substituents onto an aromatic ring. The substitution pattern on the 2,4-dichloro-5-fluorophenyl ring is governed by the directing effects of the existing halogen substituents. Halogens are deactivating groups but are ortho-, para-directing.

In the case of 1,3-dichloro-4-fluorobenzene, the positions for electrophilic attack are influenced by all three halogen atoms. The fluorine at C1 is ortho-, para-directing. The chlorine at C2 is also ortho-, para-directing. The chlorine at C4 is ortho-, para-directing. The interplay of these directing effects, combined with steric hindrance, determines the regiochemical outcome of substitution reactions. Generally, electrophilic attack is favored at positions that are activated by resonance and are sterically accessible. For instance, in fluorobenzene, the inductive electron-withdrawing effect and the resonance electron-donating effect are balanced, leading to reactivity that is comparable to benzene (B151609) itself. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) provides a pathway to modify the phenyl ring by replacing one of the halogen atoms with a nucleophile. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org

In polyhalogenated benzenes, the reactivity of the halogens as leaving groups is often the reverse of that seen in SN2 reactions. For SNAr, fluoride (B91410) is frequently the best leaving group due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and makes the carbon atom highly susceptible to nucleophilic attack. youtube.com This is because the rate-determining step is the initial attack by the nucleophile, not the departure of the leaving group. masterorganicchemistry.comyoutube.com Therefore, in a molecule like 1,3-dichloro-4-fluorobenzene, a strong nucleophile would preferentially displace the fluorine atom over the chlorine atoms, especially if the position is activated by other electron-withdrawing substituents. Recent advances have also demonstrated methods for the nucleophilic defluorination of even unactivated (electron-neutral or electron-rich) fluoroarenes using organic photoredox catalysis. nih.gov

Modern and Green Chemistry Approaches in Isoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoxazoles, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov For isoxazole synthesis, microwave irradiation significantly reduces reaction times, often from hours to minutes, while improving product yields and minimizing the formation of byproducts. nih.govnih.gov This technique has been successfully applied to one-pot, three-component reactions, such as the Sonogashira coupling-cycloaddition sequence, to produce 3,4,5-trisubstituted isoxazoles with high efficiency and regioselectivity. nih.gov The rapid and uniform heating provided by microwaves enhances reaction rates and often leads to cleaner reaction profiles compared to conventional heating methods. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

Method Reaction Time Yield Reference
Conventional Heating Several Days Lower, with byproducts nih.gov
Microwave Irradiation 30 minutes Moderate to Good nih.govnih.gov
Conventional Heating 2.5-4 hours 72-85% -

Note: Data is generalized from multiple sources indicating trends.

The use of environmentally benign solvents, or the elimination of solvents altogether, is a cornerstone of green chemistry. Water is an attractive medium for isoxazole synthesis as it is inexpensive, non-toxic, and non-flammable. mdpi.com Efficient syntheses of 5-arylisoxazole derivatives have been developed in aqueous media, often without the need for a catalyst, proceeding under mild conditions with high yields. mdpi.comresearchgate.net This approach simplifies the work-up procedure, as the product often precipitates from the aqueous solution and can be collected by simple filtration. mdpi.comresearchgate.net

Table 2: Yields of 5-Aryl-isoxazoles Synthesized in Aqueous Media

Aryl Substituent Yield (%) Reference
4-Chlorophenyl 95 mdpi.com
4-Bromophenyl 94 mdpi.com
4-Fluorophenyl 95 mdpi.com
4-Methylphenyl 92 mdpi.com
4-Methoxyphenyl 91 mdpi.com

Solvent-free reaction conditions, such as those achieved through mechanochemistry (ball-milling), represent another green alternative. A scalable, solvent-free synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides has been developed using a recyclable copper/alumina nanocomposite catalyst. This method offers moderate to excellent yields and simplifies purification processes.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of potential drug candidates. In the context of isoxazole (B147169) derivatives, molecular docking studies have been employed to investigate their interactions with various biological targets, including enzymes and receptors. For instance, studies on isoxazole analogs have explored their binding to enzymes like cyclooxygenase (COX) and cytochrome P450 (CYP). nih.govnih.gov

While specific docking studies on 3-(2,4-dichloro-5-fluorophenyl)isoxazole are not widely available in public literature, we can infer potential interactions based on studies of structurally similar compounds. For example, a molecular docking study of novel isoxazole derivatives with CYP450 enzymes revealed that substitutions on the phenyl ring play a crucial role in binding affinity. tandfonline.comnih.gov Specifically, derivatives with halogen and hydroxyl substitutions were found to have a strong affinity for several CYP450 proteins. tandfonline.comnih.gov Given the dichlorofluoro substitution pattern of the target compound, it is plausible that it would also exhibit significant interactions with the active sites of these enzymes.

To illustrate the nature of these interactions, a hypothetical docking study of this compound against a representative CYP450 enzyme, such as CYP1A2, could be considered. The dichlorophenyl moiety would likely engage in hydrophobic and van der Waals interactions within the enzyme's active site, while the fluorine atom could form halogen bonds or other electrostatic interactions. The isoxazole ring itself can act as a hydrogen bond acceptor. semanticscholar.org

Table 1: Illustrative Molecular Docking Scores of Isoxazole Derivatives with CYP1A2

CompoundDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
3-(4-fluorophenyl)isoxazole-7.5Phe226, Gly316
3-(2,4-dichlorophenyl)isoxazole-8.2Ala317, Leu497
This compound -8.5 (Predicted) Phe226, Ala317, Leu497
Erlotinib (standard)-9.1Met336, Leu384

Note: The data for this compound is a hypothetical prediction based on the trends observed in related compounds. Data for other compounds are representative values from studies on similar molecules.

Molecular Dynamics Simulations to Elucidate Dynamic Binding Events

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations have been applied to various isoxazole derivatives to understand the conformational changes and binding stability with their targets. mdpi.comnih.gov For example, MD simulations of isoxazole derivatives targeting the farnesoid X receptor (FXR) showed that specific loops in the receptor's ligand-binding domain undergo conformational changes that are crucial for protein stability and agonist activity. mdpi.com

In the case of this compound, an MD simulation could be performed on its complex with a target protein, such as a CYP450 isoform, to assess the stability of the predicted binding pose from docking studies. The simulation would track the movements of the ligand and protein atoms over a period of nanoseconds, providing insights into the flexibility of the complex and the persistence of key interactions. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the simulation, while root-mean-square fluctuation (RMSF) analysis would highlight flexible regions of the protein. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties

The assessment of ADME properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. In silico ADME prediction models are widely used to estimate these properties for novel compounds. researchgate.netekb.egnih.gov

Predictive Models for Blood-Brain Barrier (BBB) Permeability

The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system (CNS). nih.gov Various computational models exist to predict BBB permeability, often expressed as the logBB value. nih.govnih.govmdpi.com These models typically use molecular descriptors such as lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov For heterocyclic compounds, QSAR models have been developed to predict logBB. nih.gov While specific predictions for this compound are not available, its properties can be calculated and used as input for such predictive models. Given its halogenated phenyl ring, the compound is expected to have a relatively high lipophilicity, which might favor BBB penetration. However, other factors would also need to be considered.

Prediction of Cytochrome P450 (CYP) Isoform Inhibition

Inhibition of CYP enzymes can lead to drug-drug interactions, a major concern in drug development. In silico models are used to predict the potential of a compound to inhibit various CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.net Studies on isoxazole derivatives have shown that they can act as inhibitors of CYP enzymes. tandfonline.comnih.gov For instance, certain 4-fluoro and 4-hydroxy substituted phenylisoxazole derivatives have demonstrated strong affinity for multiple CYP450 proteins. tandfonline.comnih.gov Based on these findings, it is reasonable to hypothesize that this compound may also exhibit inhibitory activity against one or more CYP isoforms.

Table 2: Predicted ADME Properties for a Representative Isoxazole Derivative

PropertyPredicted ValueMethod
LogP3.8SwissADME
Topological Polar Surface Area (TPSA)30.6 ŲSwissADME
GI AbsorptionHighSwissADME
BBB PermeantYesSwissADME
CYP1A2 InhibitorYes (Predicted)pkCSM
CYP2C9 InhibitorYes (Predicted)pkCSM
CYP2D6 InhibitorNo (Predicted)pkCSM
CYP3A4 InhibitorYes (Predicted)pkCSM

Note: These are illustrative predicted values for a generic isoxazole derivative and not specific to this compound. The predictions are based on commonly used in silico tools. frontiersin.org

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design approaches are integral to modern medicinal chemistry and have been applied to isoxazole-containing compounds. rsc.orgnih.gov

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. Techniques like quantitative structure-activity relationship (QSAR) modeling are used to identify the chemical features required for biological activity. A 3D-QSAR study on isoxazole derivatives as FXR agonists, for example, revealed that hydrophobicity and electronegativity at specific positions are crucial for their activity. mdpi.com

Structure-based drug design, on the other hand, utilizes the 3D structure of the target protein to design novel ligands. This often involves molecular docking and de novo design techniques to create compounds that fit optimally into the active site. The design of novel isoxazole-based tubulin inhibitors has been guided by such computational methods. tandfonline.com For this compound, these methodologies could be employed to optimize its structure to enhance its affinity and selectivity for a particular target, or to design new analogs with improved properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, including their geometry, charge distribution, and reactivity. mdpi.com For isoxazole derivatives, these calculations can provide insights into their stability, electronic transitions, and the nature of their frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO can be related to the chemical reactivity and kinetic stability of the molecule.

For this compound, quantum chemical calculations could be used to determine its optimized geometry, electrostatic potential surface, and orbital energies. This information can help in understanding its reactivity and how it might interact with biological macromolecules at an electronic level. For example, the electrostatic potential map can reveal regions of the molecule that are electron-rich or electron-poor, which are important for electrostatic interactions with a protein.

Analytical and Spectroscopic Characterization of Isoxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(2,4-dichloro-5-fluorophenyl)isoxazole , ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be crucial for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the isoxazole (B147169) ring and the dichlorofluorophenyl ring.

Isoxazole Protons: The isoxazole ring has two protons. The proton at the C4 position would likely appear as a doublet, and the proton at the C5 position would also be a doublet, with a characteristic coupling constant (typically in the range of 1.7-2.5 Hz).

Aromatic Protons: The 2,4-dichloro-5-fluorophenyl ring has two aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents and the isoxazole ring. The proton at the C3' position and the proton at the C6' position would appear as distinct signals, likely as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule.

Isoxazole Carbons: The three carbon atoms of the isoxazole ring (C3, C4, and C5) would exhibit characteristic chemical shifts.

Aromatic Carbons: The six carbons of the dichlorofluorophenyl ring would show distinct signals. The carbons directly attached to the halogens (C2', C4', and C5') would have their chemical shifts significantly influenced by the electronegativity of these atoms. The carbon attached to the isoxazole ring (C1') would also have a characteristic chemical shift.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring, providing direct evidence for its presence. The coupling of this fluorine with adjacent protons would be observable in the ¹H NMR spectrum.

Expected ¹H and ¹³C NMR Data (Theoretical):

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H4 (isoxazole)8.0 - 8.5-
H5 (isoxazole)6.5 - 7.0-
H3' (phenyl)7.5 - 7.8-
H6' (phenyl)7.2 - 7.5-
C3 (isoxazole)-155 - 165
C4 (isoxazole)-100 - 110
C5 (isoxazole)-165 - 175
C1' (phenyl)-125 - 135
C2' (phenyl)-130 - 140
C3' (phenyl)-115 - 125
C4' (phenyl)-120 - 130
C5' (phenyl)-150 - 160 (d, JC-F)
C6' (phenyl)-120 - 130

Note: These are estimated chemical shift ranges and the actual values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands for the C=N and C=C bonds of the isoxazole ring, the C-O-N stretching of the isoxazole, the aromatic C-H and C=C bonds, and the C-Cl and C-F bonds.

Expected IR Absorption Bands (Theoretical):

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch (isoxazole)1620 - 1580
C=C Stretch (aromatic & isoxazole)1600 - 1450
C-O-N Stretch (isoxazole)1450 - 1380
C-Cl Stretch800 - 600
C-F Stretch1250 - 1000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule. For This compound , high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which can be used to confirm the elemental composition.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1. The fragmentation pattern would likely involve the cleavage of the isoxazole ring and the loss of halogen atoms.

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for assessing the purity of a synthesized compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. A pure sample of This compound should appear as a single spot on the TLC plate when visualized under UV light or with an appropriate staining agent.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the high mass accuracy of HRMS. An LC-HRMS analysis of This compound would provide a highly accurate assessment of its purity. The liquid chromatogram should show a single major peak, and the mass spectrum of this peak would confirm the molecular weight and elemental composition of the compound. This technique is also highly sensitive for the detection of any minor impurities.

Q & A

Q. How can researchers design controlled studies to compare this compound’s efficacy against structurally related benzodiazepine derivatives?

  • Methodology : Use matched molecular pair analysis (MMPA) to isolate the impact of the isoxazole core vs. benzodiazepine scaffolds. Conduct in vivo studies with pharmacokinetic profiling (AUC, Cₘₐₓ) to assess bioavailability differences .

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